![molecular formula C7H18Cl2N2 B1181270 tert-Butyl-N-[(3S,4R)-3-Fluorpiperidin-4-yl]carbamat CAS No. 1268521-83-0](/img/structure/B1181270.png)

tert-Butyl-N-[(3S,4R)-3-Fluorpiperidin-4-yl]carbamat

Übersicht

Beschreibung

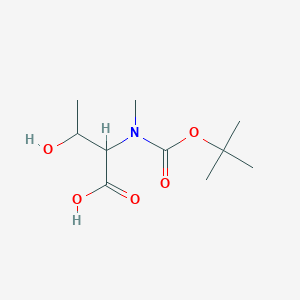

tert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom, and a piperidine ring

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and drug discovery.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a probe to investigate the role of fluorinated piperidine derivatives in biological systems.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting central nervous system disorders. Its ability to modulate specific molecular pathways makes it a candidate for further pharmacological studies.

Industry: In the industrial sector, tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate is used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Fluorine Atom: The fluorine atom is introduced into the piperidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Carbamate Formation: The final step involves the reaction of the fluorinated piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.

Industrial Production Methods: Industrial production of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of tert-butyl esters .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

Substitution: The fluorine atom in the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the reduction of the carbamate group.

Substitution: Substituted piperidine derivatives.

Wirkmechanismus

The mechanism of action of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the piperidine ring can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate

- tert-Butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate

- tert-Butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate

Comparison:

- Structural Differences: The presence of different substituents (e.g., hydroxyl, phenyl) in the piperidine or pyrrolidine ring distinguishes these compounds from tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate.

- Reactivity: The fluorine atom in tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate imparts unique reactivity patterns, particularly in substitution reactions.

- Applications: While all these compounds are valuable in synthetic chemistry, the specific applications may vary based on their structural features and reactivity profiles.

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIIBGAKGQZLDK-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601142578 | |

| Record name | Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434126-99-4 | |

| Record name | Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434126-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one](/img/new.no-structure.jpg)

![Bis[cinnamyl palladium(II) chloride]](/img/structure/B1181190.png)